1H-Imidazolium, 1-hexadecyl-3-methyl-, nitrate
Overview
Description
1H-Imidazolium, 1-hexadecyl-3-methyl-, nitrate is a type of ionic liquid that has garnered significant interest in various scientific fields due to its unique properties. This compound consists of a long alkyl chain attached to an imidazolium ring, paired with a nitrate anion. The presence of the imidazolium ring imparts unique chemical and physical properties, making it useful in a wide range of applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazolium, 1-hexadecyl-3-methyl-, nitrate typically involves the alkylation of imidazole with a long-chain alkyl halide, followed by anion exchange to introduce the nitrate anion. The reaction conditions often include:
Alkylation: Imidazole is reacted with 1-bromohexadecane in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile. The reaction is typically carried out at elevated temperatures to ensure complete alkylation.
Anion Exchange: The resulting 1-hexadecyl-3-methylimidazolium bromide is then subjected to anion exchange using a nitrate salt, such as silver nitrate, to replace the bromide anion with a nitrate anion.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and column chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazolium, 1-hexadecyl-3-methyl-, nitrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form imidazolium-based oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The imidazolium ring can participate in nucleophilic substitution reactions, where the nitrate anion can be replaced by other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Anion exchange reactions often use salts like sodium chloride, potassium bromide, or silver nitrate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazolium-based oxidized derivatives, while substitution reactions can produce various imidazolium salts with different anions.
Scientific Research Applications
1H-Imidazolium, 1-hexadecyl-3-methyl-, nitrate has a wide range of scientific research applications:
Chemistry: Used as a solvent and catalyst in organic synthesis due to its ionic liquid properties.
Biology: Employed in the development of antimicrobial agents and as a component in drug delivery systems.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in formulations requiring ionic liquids.
Industry: Utilized in the production of advanced materials, such as polymer blends and coatings, due to its unique physicochemical properties
Mechanism of Action
The mechanism of action of 1H-Imidazolium, 1-hexadecyl-3-methyl-, nitrate involves its interaction with biological membranes and proteins. The long alkyl chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the imidazolium ring can interact with proteins, affecting their structure and function. These interactions are mediated through hydrophobic, electrostatic, and hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-Hexadecyl-3-methylimidazolium chloride
- 1-Hexadecyl-3-methylimidazolium bromide
- 1-Hexadecyl-3-methylimidazolium sulfate
Uniqueness
1H-Imidazolium, 1-hexadecyl-3-methyl-, nitrate is unique due to its specific combination of a long alkyl chain and a nitrate anion. This combination imparts distinct physicochemical properties, such as enhanced solubility in organic solvents and unique reactivity patterns, making it particularly useful in applications where other imidazolium salts may not be as effective .
Properties
IUPAC Name |
1-hexadecyl-3-methyl-1,2-dihydroimidazol-1-ium;nitrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40N2.NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19-18-21(2)20-22;2-1(3)4/h18-19H,3-17,20H2,1-2H3;/q;-1/p+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGDBJWDVICTAM-UHFFFAOYSA-O | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[NH+]1CN(C=C1)C.[N+](=O)([O-])[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60823439 | |
Record name | 1-Hexadecyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60823439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
799246-95-0 | |
Record name | 1-Hexadecyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60823439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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